Methimazole Thio-beta-D-glucuronide
Description
Overview of Glucuronidation as a Phase II Metabolic Pathway
Glucuronidation is a major Phase II metabolic pathway responsible for the metabolism of a wide array of substances, including drugs, environmental toxins, and endogenous compounds like bilirubin (B190676) and steroid hormones. nih.govwikipedia.org This process attaches a glucuronic acid moiety to a substrate, rendering the resulting conjugate, known as a glucuronide, more polar and water-soluble. wikipedia.org This increased hydrophilicity is crucial for the efficient elimination of these compounds from the body, primarily through urine or bile. nih.gov
Role of UDP-Glucuronosyltransferases (UGTs) in Conjugate Formation
The enzymatic drivers of glucuronidation are the UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the highest concentration in the liver. wikipedia.orgnih.govwikipedia.org UGTs catalyze the transfer of glucuronic acid from the activated co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a suitable functional group on the xenobiotic substrate. nih.govjove.com The human UGT superfamily is diverse, with multiple isoforms exhibiting distinct but often overlapping substrate specificities. nih.govrsc.org This diversity allows the body to process a vast range of chemical structures. nih.gov
Specificity of Thio-Glucuronide Formation (S-Glucuronidation)
Glucuronidation can occur at various heteroatoms within a molecule, leading to different types of glucuronide conjugates. The nature of the atom to which glucuronic acid is attached defines the type of glucuronide formed.
Distinction between O- and S-Glucuronides
The most common form of glucuronidation involves the attachment of glucuronic acid to an oxygen atom, forming an O-glucuronide. jove.com This occurs with substrates containing hydroxyl or carboxylic acid functional groups. jove.com In contrast, S-glucuronidation involves the conjugation of glucuronic acid to a sulfur atom, specifically a thiol group (-SH), resulting in the formation of a thio-beta-D-glucuronide, also referred to as an S-glucuronide. jove.comnih.gov While both processes render the parent compound more water-soluble, the resulting chemical linkage and susceptibility to enzymatic cleavage can differ. nih.gov For instance, the stability of O- and N-glucuronides can vary, with some being susceptible to cleavage by β-glucuronidases, enzymes found in gut bacteria, which can release the parent drug. hyphadiscovery.comnih.gov
Enzymatic Mechanisms of Thio-beta-D-Glucuronide Biosynthesis
The biosynthesis of thio-beta-D-glucuronides is catalyzed by UGT enzymes, similar to the formation of O-glucuronides. nih.gov The enzymatic mechanism requires the activated form of glucuronic acid, UDP-glucuronic acid (UDPGA), as the donor substrate. nih.gov The UGT enzyme facilitates the nucleophilic attack of the thiol group of the xenobiotic on the UDPGA, leading to the formation of the thioether linkage and the release of UDP. nih.gov Studies have shown that for this biosynthesis to occur in liver preparations, UDP-glucuronic acid is an absolute requirement. nih.gov
Contextualization of Methimazole (B1676384) Thio-beta-D-glucuronide
Methimazole is a thionamide drug used in the management of hyperthyroidism. drugbank.comwebmd.com It functions by inhibiting the synthesis of thyroid hormones. drugbank.comnih.gov The metabolism of methimazole in the body is a critical aspect of its pharmacology. One of the metabolic pathways for methimazole involves conjugation with glucuronic acid to form Methimazole Thio-beta-D-glucuronide. biosynth.com This metabolite is a glucuronide conjugate where the glucuronic acid moiety is attached to the sulfur atom of the methimazole molecule.
Identification as a Key Metabolite of Methimazole
Methimazole is a thionamide drug extensively used in the management of hyperthyroidism. nih.govnih.gov Its primary mechanism involves inhibiting the synthesis of thyroid hormones. nih.gov Following administration, methimazole undergoes extensive hepatic metabolism, involving various enzymes, including Cytochrome P450 (CYP) isoforms. nih.gov
Metabolomic studies have identified several byproducts of this biotransformation. drugbank.come-enm.orgnih.gov Among these, this compound is a recognized metabolite. pharmaffiliates.comwho.int This compound is formed when the glucuronic acid moiety is attached to the sulfur atom of the methimazole molecule. The identification of this glucuronide conjugate is crucial for building a complete profile of how methimazole is processed and cleared from the body. While glucuronidation is a known pathway for methimazole in rats, less is detailed about its extent in humans. who.int
Below is a table detailing the chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | (3R,6R)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid | |
| Molecular Formula | C₁₀H₁₄N₂O₆S | nih.gov |
| Molecular Weight | 290.29 g/mol | pharmaffiliates.com |
| CAS Number | 39038-19-2 | nih.govchemicalbook.com |
Rationale for Dedicated Research on this Specific Conjugate
The scientific focus on this compound stems from several key areas of pharmacological and biochemical interest. The study of this specific conjugate provides valuable insights into the complete metabolic fate of methimazole and holds implications for potential drug-drug interactions.
A primary reason for dedicated research is the potential for methimazole to influence the activity of metabolic enzymes. A case study on the co-administration of methimazole and the chemotherapy drug irinotecan (B1672180) revealed that methimazole can induce the UGT1A1 enzyme. nih.gov This induction led to an increased rate of glucuronidation for SN-38, the active metabolite of irinotecan. nih.gov Understanding the glucuronidation pathway of methimazole itself is therefore essential for predicting and managing such drug-drug interactions, where the presence of methimazole could alter the metabolism and clearance of other medications.
The table below summarizes the key findings from the pharmacokinetic study involving methimazole and irinotecan.
| Pharmacokinetic Parameter | Change with Methimazole Co-medication | Implication |
| SN-38 Plasma Concentration | 14% Mean Increase | Increased level of active irinotecan metabolite |
| SN-38-Glucuronide Plasma Concentration | 67% Mean Increase | Enhanced metabolism of SN-38 |
| SN-38 Glucuronidation Rate | 47% Mean Increase | Suggests induction of UGT1A1 enzyme by methimazole |
Data sourced from a study on the effects of methimazole on irinotecan elimination. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,6R)-3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)/t4?,5-,6?,7?,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENJCTIXBHPRDX-ARXGFGQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1S[C@@H]2C(C([C@H](C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization of Methimazole Thio Beta D Glucuronide
Established Synthetic Pathways
The synthesis of Methimazole (B1676384) Thio-beta-D-glucuronide can be achieved through two primary routes: chemical glucuronidation and enzymatic synthesis.
Chemical Glucuronidation Methodologies
Chemical synthesis offers a scalable approach to producing Methimazole Thio-beta-D-glucuronide. This method involves the direct conjugation of a protected glucuronic acid derivative with methimazole.
The key reactants in the chemical synthesis of this compound are methimazole and an activated form of glucuronic acid. To prevent unwanted side reactions, the hydroxyl groups of the glucuronic acid are typically protected.
A common precursor for the glucuronic acid moiety is methyl 2,3,4-tri-O-acetyl-beta-D-glucuronate. Methimazole itself, or a halogenated intermediate such as a 1-methyl-2-thioimidazole derivative, serves as the other primary reactant.
Table 1: Key Reactants and Precursors in Chemical Synthesis
| Reactant/Precursor | Role |
|---|---|
| Methimazole | The aglycone to be glucuronidated. |
| Methyl 2,3,4-tri-O-acetyl-beta-D-glucuronate | Activated and protected glucuronic acid donor. |
| Halogenated methimazole intermediates | Alternative reactant to facilitate conjugation. |
| Tetrabutylammonium (B224687) bromide | Phase-transfer catalyst. |
The conjugation of methimazole with the protected glucuronic acid is often carried out using phase-transfer catalysis under alkaline conditions. This technique facilitates the reaction between the water-soluble and organic-soluble reactants. The reaction is typically conducted in a solvent such as methylene (B1212753) chloride with a phase-transfer catalyst like tetrabutylammonium bromide. Precise control of the stoichiometry between the reactants is essential for maximizing the yield of the desired glucuronide conjugate.
To ensure the specific formation of the thio-beta-D-glucuronide, the hydroxyl groups of the glucuronic acid precursor must be protected before the conjugation reaction. Acetyl groups are commonly used for this purpose, as seen in the precursor methyl 2,3,4-tri-O-acetyl-beta-D-glucuronate.
Following the successful conjugation of the protected glucuronic acid to methimazole, the protecting groups must be removed to yield the final product. This deprotection step is typically achieved through methanolysis, which selectively removes the acetyl groups, leaving the desired this compound.
Enzymatic Synthesis Approaches
Enzymatic synthesis provides a highly stereoselective method for producing the beta-D-glucuronide isomer, mimicking the in vivo metabolic pathway.
In biological systems, the glucuronidation of methimazole is catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes facilitate the transfer of glucuronic acid from the high-energy donor molecule, UDP-glucuronic acid (UDPGA), to the methimazole substrate. chimia.ch
For in vitro enzymatic synthesis, recombinant UGT isoforms can be employed. The reaction is typically conducted under physiological conditions to ensure optimal enzyme activity. While enzymatic methods offer high specificity, they can present challenges in terms of scalability for large-scale production.
Table 2: Typical Conditions for In Vitro Enzymatic Synthesis
| Parameter | Condition |
|---|---|
| Enzyme | Recombinant UGT isoforms (e.g., UGT1A9). |
| Co-substrate | UDP-glucuronic acid (UDPGA). |
| pH | ~7.4 (e.g., in a phosphate (B84403) buffer). |
In Vitro Enzymatic Reaction Parameters
The in vitro synthesis of this compound is primarily catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the metabolism of a wide array of xenobiotics and endogenous compounds. nih.gov These enzymes facilitate the conjugation of glucuronic acid from the activated sugar donor, UDP-glucuronic acid (UDPGA), to the sulfur atom of methimazole, forming a thioether linkage. wikipedia.org
The enzymatic reaction is a bi-substrate reaction that generally follows a compulsory-order ternary mechanism, where the enzyme binds first to UDPGA and then to the aglycone (methimazole). nih.gov Key parameters for this enzymatic reaction are outlined in the following table, based on typical conditions for in vitro UGT assays. nih.gov
| Parameter | Typical Value/Range | Notes |
| Enzyme Source | Recombinant Human UGTs, Human Liver Microsomes (HLMs), Human Intestinal Microsomes (HIMs) | Specific UGT isoforms (e.g., from the UGT1A and UGT2B families) exhibit varying substrate specificities. nih.gov |
| Substrate (Methimazole) | 1-100 µM | Concentration is often varied to determine kinetic parameters like Km. |
| Co-substrate (UDPGA) | 0.5-5 mM | Typically used in excess to ensure the reaction is not limited by its availability. nih.gov |
| pH | 7.4 - 7.5 | UGTs generally exhibit optimal activity at physiological pH. nih.gov |
| Temperature | 37 °C | Reflects physiological conditions. |
| Buffer | Tris-HCl, Phosphate Buffer | A buffer concentration of around 50 mM is common. nih.gov |
| Detergent | Alamethicin | Used to disrupt the microsomal membrane and expose the UGT active site, overcoming latency. nih.gov |
| Incubation Time | 15-120 minutes | Time is optimized to ensure linear reaction kinetics. |
This table presents generalized parameters for in vitro UGT-catalyzed reactions and may require optimization for the specific synthesis of this compound.
Optimization Challenges in Synthesis
Stereochemical Control and Beta-D-Configuration
A critical challenge in the synthesis of this glucuronide is achieving the correct stereochemistry at the anomeric center (C-1 of the glucuronic acid moiety). The biologically active form is the β-D-glucuronide.
In chemical synthesis methods like the Koenigs-Knorr reaction, the stereochemical outcome is influenced by several factors, including the nature of the protecting groups on the glucuronic acid donor and the reaction conditions. wikipedia.orgnumberanalytics.com The use of a participating protecting group (e.g., an acetyl group) at the C-2 position of the glucuronyl donor can provide anchimeric assistance, favoring the formation of the 1,2-trans product, which corresponds to the desired β-configuration. wikipedia.org In contrast, non-participating groups (e.g., benzyl (B1604629) ethers) can lead to mixtures of α and β anomers, complicating purification and reducing the yield of the target compound. wikipedia.org
Enzymatic synthesis using UGTs inherently provides a high degree of stereoselectivity, almost exclusively yielding the β-D-configuration. This is a significant advantage of the enzymatic approach over chemical synthesis.
Purity and Yield Enhancement Strategies
Maximizing the purity and yield of this compound requires careful optimization of the synthetic strategy and purification process.
In chemical synthesis, side reactions can lower the yield. For instance, in the Koenigs-Knorr reaction, the formation of orthoester by-products can be a significant issue. nih.gov The Mitsunobu reaction, another potential route for forming the thioether linkage, can also have side products that need to be removed. wikipedia.orgorganic-chemistry.org Strategies to enhance yield include the careful selection of promoters (e.g., silver salts in the Koenigs-Knorr reaction) and optimization of reaction times and temperatures. numberanalytics.comnih.gov
Purification of the highly polar glucuronide product from the reaction mixture is another challenge. Techniques such as high-performance liquid chromatography (HPLC) are often necessary to isolate the pure compound. nih.govhyphadiscovery.com
Structural Elucidation and Spectroscopic Characterization Techniques
The definitive identification and structural confirmation of this compound rely on a combination of powerful spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS) Applications
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of the synthesized glucuronide. Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing polar metabolites like glucuronides.
A key diagnostic feature in the mass spectrum of a glucuronide is the characteristic neutral loss of the glucuronic acid moiety (176 Da). nih.govuab.edu This neutral loss can be monitored in tandem mass spectrometry (MS/MS) experiments to selectively detect glucuronide conjugates in a complex mixture. researchgate.net
The fragmentation pattern can also provide information about the aglycone. The table below illustrates the expected major ions in the ESI-MS/MS spectrum of this compound.
| Ion | m/z (calculated) | Description |
| [M+H]+ | 291.06 | Protonated molecule |
| [M-H]- | 289.05 | Deprotonated molecule |
| [Aglycone+H]+ | 115.03 | Resulting from the neutral loss of glucuronic acid (176 Da) from the protonated molecule. Corresponds to protonated methimazole. |
| [Glucuronic acid-H]- | 193.03 | Deprotonated glucuronic acid, often observed in negative ion mode. |
This table presents predicted m/z values based on the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural confirmation. Both 1D (1H, 13C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are employed.
For this compound, the 1H NMR spectrum would show characteristic signals for both the methimazole and the glucuronic acid moieties. The anomeric proton (H-1) of the glucuronic acid ring is particularly diagnostic. Its chemical shift and coupling constant (3JH1,H2) can confirm the β-configuration. A large coupling constant (typically around 7-8 Hz) is indicative of a trans-diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer.
The 13C NMR spectrum would show distinct signals for all ten carbon atoms in the molecule. The chemical shift of the anomeric carbon (C-1) is also indicative of the stereochemistry. The following table provides predicted chemical shift ranges for the key atoms in this compound based on data for similar structures. rsc.orgslu.sehmdb.ca
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Methimazole - N-CH3 | ~3.6 | ~35 |
| Methimazole - Imidazole CH | ~6.7-7.0 | ~115-120 |
| Glucuronic Acid - H-1 (Anomeric) | ~4.5-5.0 | ~85-90 |
| Glucuronic Acid - H-2 to H-5 | ~3.2-4.0 | ~70-80 |
| Glucuronic Acid - C-6 (Carboxyl) | - | ~170-175 |
This table presents predicted NMR chemical shift ranges. Actual values may vary depending on the solvent and other experimental conditions.
Metabolic Formation and Enzymology of Methimazole Thio Beta D Glucuronide
Enzymatic Catalysis by UGT Isoforms
The conjugation of methimazole (B1676384) with glucuronic acid to create its S-glucuronide metabolite is a critical step in its metabolic clearance. This reaction is catalyzed by specific isoforms of the UGT enzymes, which are abundantly located in the liver.
Identification of Specific UGTs Involved in S-Glucuronidation
The S-glucuronidation of methimazole is a key metabolic pathway in humans. Research using human liver microsomes and recombinant human UGT enzymes has successfully identified the specific isoforms responsible for this conjugation. While multiple UGTs are involved, studies have shown that zidovudine, a known substrate for UGT2B7, is a model reaction for this isoform's activity. aalto.fi Glucuronidation is recognized as a major metabolic pathway for many compounds. nih.gov
Kinetic Characterization of UGT-Mediated Conjugation
The efficiency of methimazole S-glucuronidation has been evaluated through the characterization of its enzyme kinetics. These studies determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the involved UGT isoforms. The kinetic profiles for the glucuronidation of certain flavonoids in human intestinal and liver microsomes have been shown to follow simple Michaelis-Menten kinetics. nih.gov For instance, the kinetic profiles for the metabolism of wogonin (B1683318) and oroxylin A, when using expressed UGT1A3 and UGT1A7-1A10, could be fitted to established kinetic models. nih.gov
Table 1: UGT Isoforms and Their Role in Metabolism This table provides an overview of UGT isoforms and their general function in the metabolism of various substances.
| UGT Isoform | General Substrates/Functions |
|---|---|
| UGT1A Family | Involved in the metabolism of a wide range of drugs and endogenous compounds. |
| UGT1A1 | Key enzyme in bilirubin (B190676) glucuronidation; metabolizes various drugs. |
| UGT1A3 | Metabolizes flavonoids and other phenolic compounds. nih.gov |
| UGT1A7 | Involved in the metabolism of flavonoids. nih.gov |
| UGT1A9 | A primary isoform responsible for liver metabolism of certain flavonoids. nih.gov |
| UGT1A10 | Contributes to the intestinal metabolism of certain flavonoids. nih.gov |
| UGT2B7 | Metabolizes a variety of drugs, including zidovudine. aalto.fi |
Biosynthetic Precursors and Cofactor Requirements
The synthesis of Methimazole Thio-beta-D-glucuronide hinges on the availability of a specific sugar donor molecule and the methimazole substrate itself.
Role of UDP-Glucuronic Acid (UDPGA)
The indispensable cofactor for the glucuronidation reaction is uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). This activated form of glucuronic acid is the donor of the glucuronic acid moiety that is transferred to the methimazole molecule by the UGT enzyme. The availability of UDPGA is a critical factor that can influence the rate of glucuronidation.
Substrate Specificity Considerations
UGT enzymes possess a broad yet selective affinity for various substrates. The specific chemical structure of a compound determines its suitability for glucuronidation by a particular UGT isoform. The process of glucuronidation transforms substrates into more polar metabolites, which facilitates their transport and excretion. nih.gov
Comparative Metabolic Pathways of Methimazole
The formation of this compound is one of several metabolic routes for methimazole. The drug also undergoes significant oxidative metabolism, which is primarily mediated by cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzyme systems. drugbank.comnih.gov One of the initial metabolites identified from this oxidative pathway is 3-methyl-2-thiohydantoin. drugbank.com Other identified metabolites include glyoxal (B1671930) and N-methylthiourea. drugbank.com The balance between the glucuronidation and oxidation pathways can differ among individuals due to genetic variations in the metabolizing enzymes. nih.gov While methimazole itself has a relatively short half-life, its inhibitory effect on iodination is prolonged, possibly due to the antithyroid activity of metabolites like 3-methyl-2-thiohydantoin. drugbank.com
Table 2: Major Metabolic Pathways of Methimazole This table outlines the primary enzymatic pathways involved in the metabolism of methimazole and the resulting major metabolites.
| Metabolic Pathway | Primary Enzymes Involved | Major Metabolite(s) |
|---|---|---|
| S-Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound |
| Oxidation | Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) systems drugbank.comnih.gov | 3-methyl-2-thiohydantoin, Glyoxal, N-methylthiourea drugbank.com |
Glucuronidation Relative to Other Biotransformation Routes (e.g., Oxidation, Hydroxylation)
Methimazole undergoes extensive hepatic metabolism through various pathways. nih.govdrugbank.com Phase I biotransformation is largely driven by oxidation. The cytochrome P450 (CYP) enzyme system, particularly isoforms CYP1A2 and CYP2C9, and flavin-containing monooxygenase (FMO) enzymes metabolize methimazole into several intermediates. nih.govdrugbank.comnih.gov These oxidative reactions can produce metabolites such as 3-methyl-2-thiohydantoin, N-methylthiourea, and glyoxal. drugbank.comnih.gov Studies have also highlighted that oxidative reactions with hydroxyl radicals, where single electron transfer is a dominant pathway, are crucial in understanding the fate of methimazole in biological systems. nih.gov
In contrast, glucuronidation is a significant Phase II metabolic reaction for methimazole. e-cmh.org This process involves the conjugation of glucuronic acid to the methimazole molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). e-cmh.orgnih.gov This conjugation increases the water solubility of the compound, facilitating its excretion from the body. nih.gov While oxidation leads to a variety of reactive intermediates, glucuronidation serves as a primary detoxification and elimination pathway. nih.govnih.gov
Formation in Various Experimental Systems (e.g., Microsomal Preparations)
The biosynthesis of this compound has been demonstrated in various in vitro experimental models. The formation of thio-beta-glucuronides is shown to occur in broken- and intact-cell preparations of mouse liver. nih.gov Specifically, studies using liver microsomal fractions have established that the biosynthesis requires the presence of Uridine diphosphate glucuronic acid (UDPGA) as a co-substrate and the activity of UDP-glucuronyltransferase (UDPGT) enzymes. nih.gov In these systems, neither glucose, glucuronic acid, nor UDP alone could substitute for UDPGA, confirming the specific enzymatic pathway. nih.gov The use of human tissue microsomes and both fresh and cryopreserved hepatocytes are standard in vitro tools for assessing the glucuronidation of drugs and predicting their metabolic clearance in vivo. nih.gov
Stability and Hydrolysis of the Thio-beta-D-Glucuronide Linkage
The stability of the thioether bond linking glucuronic acid to methimazole is a critical factor in its persistence and analysis. This linkage is susceptible to both enzymatic and chemical cleavage under specific conditions.
Enzymatic Hydrolysis by Beta-Glucuronidases
The thio-beta-D-glucuronide linkage can be cleaved by beta-glucuronidase enzymes. nih.gov This enzymatic hydrolysis is a common procedure in analytical chemistry to convert glucuronide metabolites back to their parent drug form for easier detection and quantification. sigmaaldrich.comsigmaaldrich.com
Research has shown that beta-glucuronidases from various sources can hydrolyze thioglucuronides. For example, rat preputial-gland beta-glucuronidase has been shown to hydrolyze the thioglucuronides of compounds like o-aminothiophenol and p-nitrothiophenol. nih.gov However, the susceptibility to hydrolysis can differ between substrates; the thioglucuronide of thiophenol was not hydrolyzed by beta-glucuronidase from either the preputial gland or the liver. nih.gov The efficiency of hydrolysis depends on several factors, including the enzyme source (e.g., from Patella vulgata (limpet), Helix pomatia (snail), E. coli, or recombinant sources), enzyme concentration, temperature, and pH. sigmaaldrich.comsigmaaldrich.comnih.gov Studies comparing different enzymes have found that recombinant beta-glucuronidases can offer highly efficient and rapid hydrolysis, sometimes in as little as 5-10 minutes at room temperature. nih.gov The enzymatic reaction can be inhibited by compounds such as glucarolactone. nih.gov
Chemical Stability under Varying pH Conditions
The chemical stability of the thio-beta-D-glucuronide linkage is influenced by pH. While detailed studies specifically on the pH stability profile of this compound are not widely available in the searched literature, the pH is a critical parameter for the stability of the parent compound and for the conditions of enzymatic hydrolysis. For instance, studies on methimazole infusion solutions in 0.9% NaCl found them to be physicochemically stable for at least 24 hours at room temperature, with no evidence of pH change observed during that period. researchgate.net The optimal pH for enzymatic hydrolysis of glucuronide metabolites is a crucial factor, and investigations have shown that it is often the most important variable for effective cleavage in analytical settings. sigmaaldrich.com However, this reflects the conditions for enzymatic activity rather than the inherent chemical stability of the glucuronide bond itself across a pH spectrum.
Research Findings Summary
| Section | Key Findings | Sources |
| 3.3.1. Glucuronidation vs. Other Routes | Methimazole is metabolized via Phase I oxidation (by CYP450, FMO) and Phase II glucuronidation (by UGTs). Oxidation produces various metabolites, while glucuronidation is a primary detoxification and excretion route. | nih.govdrugbank.comnih.govnih.govnih.gove-cmh.orgnih.govnih.gov |
| 3.3.2. Formation in Experimental Systems | Biosynthesis occurs in liver microsomal fractions and requires UDP-glucuronic acid and UDP-glucuronyltransferase activity. | nih.govnih.gov |
| 3.4.1. Enzymatic Hydrolysis | The thio-glucuronide linkage is cleaved by beta-glucuronidases from various sources (e.g., rat, mollusk, recombinant). Efficiency varies by enzyme source and substrate. | nih.govsigmaaldrich.comsigmaaldrich.comnih.gov |
| 3.4.2. Chemical Stability (pH) | While specific data on the glucuronide's pH stability is limited, pH is a critical factor for enzymatic hydrolysis. The parent drug, methimazole, shows stability in solution without pH change over 24 hours. | sigmaaldrich.comresearchgate.net |
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating Methimazole (B1676384) Thio-beta-D-glucuronide from its parent compound, methimazole, and other endogenous substances in biological samples.
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used and robust method for the analysis of methimazole and its metabolites. nih.gov For Methimazole Thio-beta-D-glucuronide, reverse-phase HPLC is the typical approach. In this technique, a non-polar stationary phase, most commonly a C18 column, is used with a polar mobile phase to separate compounds based on their hydrophobicity.
The detection of the glucuronide is often accomplished using a UV detector set at a wavelength where the molecule exhibits significant absorbance, such as 252 nm or 254 nm. ijbpas.com While effective, HPLC-UV methods may have limitations in sensitivity and specificity when analyzing complex biological samples with low concentrations of the metabolite. researchgate.net The calibration curves for methimazole analysis by HPLC-UV are typically linear over a specific concentration range, for instance, 0.5-20 mg/kg in tissue samples. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (Reverse-Phase) | |
| Mobile Phase | Acetonitrile (B52724)/Water (70:30, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength (λ) | 254 nm | |
| Linear Range (for Methimazole) | 0.5-20 mg/kg | nih.gov |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 μm). This results in substantially higher resolution, improved peak shapes, and much faster analysis times. While specific UHPLC methods dedicated exclusively to this compound are not extensively detailed in published literature, the principles are directly applicable.
The analysis of a similar compound, Propylthiouracil-N-β-D-glucuronide (PTU-GLU), has been successfully achieved using a method analogous to UHPLC, employing a column with 1.8 μm particles. nih.govnih.gov This approach allows for efficient chromatographic separation with gradient elution, which is ideal for resolving a metabolite from its parent drug in a single run. nih.govnih.gov The enhanced sensitivity and speed of UHPLC make it a highly suitable, albeit less commonly documented, technique for pharmacokinetic studies involving this compound.
Mass Spectrometry-Based Quantification
For enhanced sensitivity and unparalleled specificity, mass spectrometry (MS) has become the gold standard for quantifying drug metabolites.
Pairing liquid chromatography with a mass spectrometer detector (LC-MS) provides a powerful analytical tool. Following chromatographic separation, the mass spectrometer ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z). For thio-glucuronide metabolites like this compound and PTU-GLU, electrospray ionization (ESI) is a common technique, often operated in the negative ion mode, which is particularly effective for acidic moieties like glucuronic acid. nih.govnih.gov The mass spectrometer can be set to scan for the specific m/z of the target analyte, providing a high degree of certainty in its identification.
For the most demanding applications requiring the highest levels of sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique adds a second stage of mass analysis, which significantly reduces background noise and chemical interference. In an LC-MS/MS experiment, a specific parent ion (precursor ion) corresponding to the mass of this compound is selected in the first mass analyzer. This ion is then fragmented, and a specific fragment ion (product ion) is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), creates a highly specific and sensitive signal for the analyte. nih.govnih.gov
This method has been successfully developed and validated for the parent drug, methimazole, and for the analogous metabolite, PTU-GLU, demonstrating excellent linearity, accuracy, and precision. nih.govnih.govnih.gov For methimazole analysis, calibration curves have been established over a concentration range of 1-1000 ng/mL. nih.gov
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion | nih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |
| Parent Ion (Precursor) | m/z corresponding to [M-H]⁻ of the analyte | nih.gov |
| Product Ion (Fragment) | Specific fragment generated from the parent ion | nih.gov |
| Validated Range (for Methimazole) | 1-1000 ng/mL | nih.gov |
Sample Preparation and Derivatization Strategies
Effective sample preparation is a critical prerequisite for reliable quantification, aiming to extract the analyte from the biological matrix (e.g., plasma, urine, or tissue homogenates) and remove interfering substances. ontosight.ai
A key strategy in the analysis of glucuronide metabolites is the use of enzymatic hydrolysis. Treatment of a sample with a β-glucuronidase enzyme specifically cleaves the glucuronic acid moiety from the parent drug. nih.gov By analyzing a sample with and without this enzymatic treatment, one can differentiate between the free (unconjugated) drug and the total drug (free + glucuronide-conjugated). Recent advancements have introduced recombinant β-glucuronidase preparations that can quantitatively hydrolyze conjugates in minutes at room temperature, significantly streamlining the workflow. nih.gov
Common extraction techniques include:
Solid-Phase Extraction (SPE) : This method uses a solid sorbent to selectively adsorb the analyte from the liquid sample, which is then washed to remove impurities and finally eluted with a solvent. Mixed-mode SPE has been used effectively for methimazole and its metabolites. nih.gov
Supported Liquid Extraction (SLE) : In this technique, the aqueous sample is absorbed onto an inert solid support. An immiscible organic solvent is then passed through the support to selectively extract the analytes. nih.gov
Protein Precipitation : A simple and rapid method where a solvent like acetonitrile is added to a plasma or serum sample to denature and precipitate proteins, which are then removed by centrifugation. rsc.org
In some cases, derivatization may be necessary to improve the analytical properties of the target compound. For instance, methimazole has been derivatized with reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole to enhance its detection in LC-MS/MS analysis. nih.gov This involves reacting the free sulfhydryl group on the molecule to form a more readily detectable derivative. nih.gov While this specific application was for the parent drug, similar chemical strategies could be applied to the glucuronide metabolite if required.
Enzymatic Deconjugation Using Beta-Glucuronidase
To distinguish between the free form of methimazole and its glucuronide conjugate, enzymatic deconjugation is a critical step in sample preparation. This process utilizes the enzyme β-glucuronidase to hydrolyze the glucuronide bond, releasing the parent methimazole. nih.gov The hydrolysis catalyzed by β-glucuronidase allows for the indirect quantification of this compound by measuring the increase in free methimazole concentration after the enzymatic reaction. This approach is essential for accurately assessing the extent of glucuronidation as a metabolic pathway for methimazole. nih.gov
Extraction from Complex Biological Matrices (e.g., Research Samples)
The extraction of this compound from complex biological matrices, such as plasma and tissue homogenates, is a crucial prerequisite for accurate analysis. nih.gov Various analytical techniques have been developed for the determination of methimazole and its metabolites, including high-performance liquid chromatography (HPLC) with ultraviolet detection. nih.govresearchgate.netijsrst.com A simple, rapid, and sensitive HPLC-based method has been established for determining methimazole in animal tissues and plasma. nih.gov This method simplifies the sample preparation procedure, making it efficient for research applications. nih.gov The extraction process must be optimized to ensure high recovery of the analyte and to minimize interference from other components of the biological matrix.
Method Validation Parameters for Research Applications
For any analytical method to be considered reliable for research purposes, it must undergo rigorous validation. This process involves evaluating several key parameters to ensure the method's performance is suitable for its intended application. d-nb.info
Linearity and Sensitivity
Linearity refers to the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. d-nb.info For methimazole analysis, calibration curves have been shown to be linear over a tested range of 0.5-20 mg/kg in tissue samples and mg/L in plasma, with correlation coefficients (r²) greater than 0.99. nih.gov In another study, calibration curves for a related compound, propylthiouracil (B1679721) and its glucuronide, also demonstrated excellent linearity with R² values higher than 0.99 over a concentration range of 0.1 to 50 µM. nih.gov
Sensitivity is determined by the limit of detection (LOD) and the limit of quantification (LOQ). d-nb.info The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. d-nb.info For a validated HPLC-DAD method for a flavonoid glucuronide, the LOD and LOQ were determined to be 0.167 and 0.505 μg/mL, respectively. mdpi.com It is recommended that the LOQ for methimazole assays should be ≤ 10 ng/mL for robust research applications.
Accuracy, Precision, and Recovery
Accuracy represents the closeness of the measured value to the true value and is often assessed through recovery studies. d-nb.infoPrecision measures the degree of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). researchgate.net
Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. d-nb.info For a method to be considered accurate, the recovery of the measured substance should be close to 100%. d-nb.info In validation studies for a flavonoid glucuronide, the average recovery rate ranged from 90% to 101%. mdpi.com For methimazole analysis, a recovery rate of over 85% is generally considered acceptable.
The following table summarizes key validation parameters from a study on a related glucuronide compound, providing an example of the expected performance of a validated analytical method.
| Validation Parameter | Result |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.167 µg/mL |
| Limit of Quantification (LOQ) | 0.505 µg/mL |
| Recovery | 90-101% |
| Precision (%RSD) | < 6% |
Data adapted from a validation study of a flavonoid glucuronide. mdpi.com
Preclinical and Mechanistic Investigations in Experimental Systems
In Vitro Studies on Cellular Metabolism
The formation and behavior of Methimazole (B1676384) Thio-beta-D-glucuronide are rooted in the metabolic processes that occur within the cell, particularly in the liver. In vitro systems, such as hepatic microsomes and isolated hepatocytes, provide a controlled environment to study these biotransformations.
Hepatic microsomes, which are vesicles derived from the endoplasmic reticulum of liver cells, contain a high concentration of drug-metabolizing enzymes, including both Phase I (e.g., cytochrome P-450) and Phase II (e.g., UDP-glucuronosyltransferases, or UGTs) enzymes. mdpi.com They are a foundational tool for investigating the metabolism of xenobiotics like methimazole, the parent compound of Methimazole Thio-beta-D-glucuronide.
Studies involving the incubation of methimazole (MMI) with rat hepatic microsomes have shown that it undergoes significant metabolism. nih.gov The primary metabolites identified from these incubations are 3-methyl-2-thiohydantoin and N-methylimidazole. nih.gov The formation of these compounds appears to be largely catalyzed by the cytochrome P-450 monooxygenase systems, a key component of Phase I metabolism. nih.gov Research has also demonstrated that reactive metabolites of methimazole can covalently bind to microsomal macromolecules, a process dependent on the presence of NADPH, further implicating the role of the cytochrome P-450 system. nih.govnih.gov
While glucuronidation is a major Phase II metabolic pathway, direct evidence for the formation of this compound in these systems is not prominently reported. In fact, some research suggests that glucuronides represent, at most, a minor fraction of MMI metabolites. However, the liver's capacity to perform such conjugations is well-established, and isolated hepatocytes, which contain the complete metabolic machinery of a liver cell, are also utilized to predict in vivo metabolism. mdpi.com
| System | Parent Compound | Key Findings | Primary Metabolites Identified | Reference(s) |
|---|---|---|---|---|
| Rat Hepatic Microsomes | Methimazole (MMI) | Metabolism is largely catalyzed by the cytochrome P-450 system. | 3-methyl-2-thiohydantoin, N-methylimidazole | nih.gov |
| Rat Hepatic Microsomes | Methimazole (MMI) | NADPH-stimulated covalent binding of MMI metabolites to microsomal proteins. | Not applicable | nih.gov |
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes responsible for catalyzing the glucuronidation process, which attaches glucuronic acid to a substrate, thereby increasing its water solubility and facilitating its excretion. In rat liver, the glucuronidation of various substrates is known to be catalyzed by several UGTs, including bilirubin (B190676) UGT, phenol (B47542) UGT, and androsterone (B159326) UGT. nih.gov
A significant finding from experimental studies in rats is that treatment with methimazole (MMI) markedly induces the activity of hepatic phenol UGT, measured by the glucuronidation of the model substrate p-nitrophenol (PNP). nih.gov This induction was observed to be a direct effect of the drug itself, independent of its thyrostatic (thyroid-suppressing) action. nih.gov When MMI was administered to rats whose thyroid hormone levels were kept stable through T4-substitution, the strong induction of PNP UGT activity persisted, while the activities of T4, T3, bilirubin, and androsterone UGTs were unaffected. nih.gov This highlights a specific interaction between methimazole and the phenol UGT sub-family.
While the precise UGT isoform responsible for the conjugation of methimazole to form this compound has not been definitively identified, the pronounced induction of phenol UGT activity by the parent drug strongly suggests that isoforms within this group are primary candidates for catalyzing the reaction in rats. nih.gov
| Drug Administered | Animal Model | Enzyme/Activity Measured | Observed Effect | Significance | Reference(s) |
|---|---|---|---|---|---|
| Methimazole (MMI) | Rat | Hepatic p-nitrophenol (PNP) UGT activity | Markedly increased | Direct induction by MMI, independent of thyroid status. | nih.gov |
| Methimazole (MMI) | Rat | Hepatic Bilirubin UGT activity | Increased in MMI-induced hypothyroid state. | Effect linked to hypothyroid state. | nih.gov |
| Methimazole (MMI) | Rat | Hepatic T4 and T3 UGT activity | Increased in MMI-induced hypothyroid state. | Effect linked to hypothyroid state. | nih.gov |
| Methimazole (MMI) | Rat (T4-substituted) | Hepatic p-nitrophenol (PNP) UGT activity | Strongly induced | Confirms direct induction effect of MMI. | nih.gov |
In Vivo Disposition Studies in Animal Models (excluding human clinical data)
The fate of a compound within a living organism, including its distribution, metabolism, and excretion, is investigated through in vivo disposition studies.
Following administration in animal models, methimazole is distributed to various tissues and its metabolites are excreted primarily in the urine. nih.gov In studies with radiolabeled methimazole ([¹⁴C]MMI) in rats, approximately 78.4% of the administered radioactivity was recovered in the urine over three days. nih.gov However, only a small fraction of this, about 6.7%, was identified as unchanged methimazole. nih.gov A large portion of the excreted radioactivity (47.5%) remained in the aqueous urine after solvent extraction, indicating the presence of polar metabolites. nih.gov Despite this, specific identification of this compound as one of these polar metabolites is not explicitly reported in these profiling studies.
Autoradiography studies using ³H-labeled methimazole in mice have shown a selective accumulation and covalent binding of radioactivity in specific tissues, including the Bowman's glands in the olfactory mucosa, the bronchial epithelium of the lungs, and the centrilobular regions of the liver. nih.gov This indicates that the parent drug or its reactive metabolites are concentrated in these areas, though this technique does not identify the precise chemical structure of the bound substance.
The metabolic profile of methimazole in rats has been shown to be complex. Studies have successfully isolated and characterized several solvent-extractable metabolites from rat urine, none of which are glucuronide conjugates. nih.gov These identified metabolites include:
N-methylimidazole
S-methylmethimazole
3-methyl-2-thiohydantoin
1-methyl-2-thiohydantoic acid
N-methylthiourea
A methylhydantoin nih.gov
There appears to be conflicting information in the scientific literature regarding the role of glucuronidation. While the marked in vitro induction of phenol UGT by methimazole suggests a potential for this pathway, in vivo studies have not prominently identified this compound as a significant metabolite in rats. nih.govnih.gov
Theoretical and Computational Modeling
Specific computational or theoretical models for this compound are not described in the reviewed scientific literature. Similarly, models focusing on the glucuronidation of the broader thionamide class of compounds by UGT enzymes were not found.
However, computational techniques are widely applied in drug metabolism research and could be valuable in investigating this specific compound. For instance, in silico molecular docking is a method used to predict the preferred orientation of one molecule when bound to another to form a stable complex. This approach has been successfully used to demonstrate why the thyroid hormone thyroxine (T4) exhibits stronger inhibition of the UGT1A1 enzyme than triiodothyronine (T3) by analyzing the hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov
A similar approach could theoretically be applied to this compound. By modeling the methimazole molecule and the active sites of relevant UGT isoforms (such as the phenol UGTs known to be induced by MMI), it would be possible to:
Predict the binding affinity of methimazole to different UGTs.
Assess the energetic favorability of the glucuronidation reaction.
Investigate the potential stereoselectivity of the conjugation, which is critical for the formation of the β-D-glucuronide isomer.
Such models could help bridge the gap in the experimental data and provide a theoretical basis for the likelihood and characteristics of this compound formation, guiding future in vitro and in vivo research.
Prediction of Metabolic Fate and Interactions
The metabolic journey of methimazole primarily occurs in the liver, where it undergoes transformation into various metabolites, including this compound. nih.govpdr.net This process is mainly facilitated by UDP-glucuronosyltransferases (UGTs), a family of enzymes responsible for glucuronidation. In vitro studies utilizing recombinant UGT isoforms, such as UGT1A9, have been instrumental in elucidating the specifics of this metabolic pathway.
Table 1: In Vitro Glucuronidation of Methimazole
| Parameter | Condition |
|---|---|
| Enzyme Source | Recombinant UGT1A9 |
| pH | 7.4 (phosphate buffer) |
| Cofactor | UDP-glucuronic acid (5 mM) |
| Temperature | 37°C |
| Incubation Time | 60–120 minutes |
Data derived from in vitro experimental setups designed to study the enzymatic synthesis of this compound.
The prediction of metabolic interactions is a critical aspect of preclinical research. The formation of this compound can be influenced by various factors, including the presence of other drugs that are also substrates for UGT enzymes. This can lead to potential drug-drug interactions, altering the clearance and efficacy of methimazole.
The primary route of elimination for methimazole and its metabolites is through renal excretion. nih.gov Approximately 10% to 15% of the administered dose is excreted unchanged in the urine, with the remainder being eliminated as metabolites like this compound. nih.gov
Molecular Docking Studies with Relevant Enzymes (e.g., UGTs, TPO)
Molecular docking studies provide valuable insights into the binding interactions between a ligand, such as methimazole and its metabolites, and a target protein. These computational techniques are essential for predicting the binding affinity and orientation of the molecule at the active site of an enzyme.
Thyroid Peroxidase (TPO)
The primary mechanism of action of methimazole is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. nih.govdrugbank.compatsnap.com Methimazole acts as a substrate for TPO, leading to its own iodination and subsequent degradation within the thyroid gland. pdr.net This process effectively diverts oxidized iodine away from thyroglobulin, thereby reducing the production of thyroxine (T4) and triiodothyronine (T3). pdr.net
Molecular docking studies have been employed to investigate the interaction between methimazole and TPO. One such study predicted that methimazole binds to the active site of TPO, with its sulfur group forming a hydrogen bond with the amino acid residue Arginine 491 (Arg491). nih.gov This interaction is believed to be crucial for the inhibition of TPO and the subsequent reduction in thyroid hormone synthesis. nih.gov
While direct molecular docking studies specifically on this compound with TPO are not extensively documented in the available literature, it is hypothesized that the addition of the bulky glucuronide moiety would likely alter its binding affinity for TPO compared to the parent compound, methimazole.
UDP-glucuronosyltransferases (UGTs)
As the enzymes responsible for the formation of this compound, the interaction between methimazole and UGTs is of significant interest. While specific molecular docking studies detailing this interaction are not widely available, the known substrate-enzyme relationship implies a specific binding orientation within the active site of UGT enzymes, particularly UGT1A9, to facilitate the conjugation reaction.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Methimazole |
| This compound |
| Thyroxine (T4) |
| Triiodothyronine (T3) |
| UDP-glucuronic acid |
Advanced Research Applications and Future Directions
Utilization as a Reference Standard in Analytical Chemistry
In the field of analytical chemistry, the availability of pure, well-characterized reference standards is paramount for the accuracy and reliability of quantitative and qualitative analyses. Methimazole (B1676384) Thio-beta-D-glucuronide is utilized as a reference material for the express purpose of identifying and quantifying glucuronide conjugates in various biological matrices.
The development of robust bioanalytical assays, particularly those employing high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), is essential for pharmacokinetic and metabolic studies. Methimazole Thio-beta-D-glucuronide is instrumental in the calibration and validation of these assays.
A purified standard of this compound allows for the construction of calibration curves, which are fundamental for quantifying the concentration of the metabolite in biological samples such as plasma, urine, or in vitro incubation mixtures. The validation of such an assay typically involves assessing several key parameters to ensure its reliability. While specific validation data for a this compound assay is not publicly available, the process is exemplified by the validation of an HPLC-MS/MS method for propylthiouracil (B1679721) (a similar thionamide drug) and its glucuronide metabolite. nih.govmdpi.com This validation process ensures the assay is precise, accurate, and specific.
Table 1: Key Parameters in Bioanalytical Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity | The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (R²) > 0.99 mdpi.com |
| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) mdpi.com |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative standard deviation (RSD) ≤ 15% (≤ 20% at the LLOQ) mdpi.com |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. mdpi.com |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. nih.gov |
This table presents a generalized overview of bioanalytical method validation parameters as outlined by regulatory guidelines.
In metabolic studies, particularly those investigating the in vitro metabolism of methimazole, this compound serves as a critical quality control (QC) standard. Its use allows researchers to confirm the identity of the metabolite being formed and to quantify its rate of production in systems such as human liver microsomes or with recombinant UDP-glucuronosyltransferase (UGT) enzymes. nih.gov
By including known concentrations of the glucuronide standard (QC samples) in an experimental run, investigators can verify that the analytical system is performing correctly throughout the analysis. This is crucial for ensuring the integrity of the data generated in studies aimed at identifying the specific UGT enzymes responsible for methimazole glucuronidation or in drug-drug interaction studies where the inhibition of this metabolic pathway is being assessed.
Probe for Understanding Glucuronidation Pathways
Glucuronidation is a major Phase II metabolic pathway that enhances the water solubility of drugs and other xenobiotics, facilitating their excretion. nih.gov this compound can be used as a specialized probe to explore the intricacies of this vital biotransformation process.
The human UGT superfamily consists of several isoforms, each with distinct but often overlapping substrate specificities. Determining which UGT enzymes are responsible for a particular reaction is a key aspect of drug metabolism research. By incubating methimazole with a panel of individual, recombinant human UGT enzymes and using this compound as a reference standard, researchers can identify the specific isoforms that catalyze its glucuronidation.
For instance, a similar approach was used to identify UGT1A9 as a primary enzyme responsible for the glucuronidation of propylthiouracil. nih.gov Such studies are crucial for predicting potential drug-drug interactions. If two co-administered drugs are metabolized by the same UGT isoform, competitive inhibition can occur, leading to altered drug clearance and potential toxicity. The study of propranolol (B1214883) metabolism further highlights the complexity, showing that multiple UGTs can be involved in the glucuronidation of its various hydroxylated metabolites. mdpi.comnih.gov
The expression and activity of UGT enzymes can vary significantly between different species. These differences are a major consideration in preclinical drug development, as animal models are used to predict human metabolism and toxicity. This compound can be instrumental in comparative metabolic studies.
Table 2: Example of Inter-species Differences in Glucuronidation
| Feature | Human Liver Microsomes | Rat Liver Microsomes |
|---|---|---|
| Primary Site of Glucuronidation | 2-hydroxyl position | 2-, 3-, and 4-hydroxyl positions |
| Metabolic Efficiency (Vmax/Km) | 30.0 µL/min/mg | 0.06 µL/min/mg |
| Key UGT Isoforms | UGT1A9, UGT2B4 | Involvement of different, inducible UGTs |
Data adapted from a study on an antithrombotic thioxyloside to illustrate typical inter-species variations in glucuronidation. nih.gov
Exploring Potential Biological Roles
The formation of this compound is a key event in the metabolic fate of methimazole. Understanding the rate and extent of its formation helps to build a complete picture of how the parent drug is handled by the body. This includes determining the primary routes of elimination and calculating key pharmacokinetic parameters. While the glucuronide itself is not known to have therapeutic or significant adverse effects, its generation and subsequent elimination are critical determinants of the duration and intensity of methimazole's action in the body.
Future research could explore whether this metabolite has any subtle biological activities, such as interacting with drug transporters, which are known to be crucial for the disposition of other glucuronide conjugates. nih.gov
Influence on Parent Drug Activity from a Mechanistic Stance
From a mechanistic standpoint, the formation of this compound is integral to the pharmacokinetics of its parent drug, methimazole. The primary therapeutic action of methimazole is the inhibition of thyroid peroxidase (TPO), an enzyme essential for the synthesis of thyroid hormones. nih.govdrugbank.com The biotransformation of methimazole into its glucuronide conjugate is a crucial step in a metabolic process designed to increase the water solubility of the compound, thereby facilitating its excretion from the body. e-cmh.org
This process, catalyzed by uridinediphospho-glucuronosyltransferase (UGT) enzymes, effectively terminates the activity of the parent drug by converting it into a form that is generally considered to have significantly weaker antithyroid properties. nih.gove-cmh.org Therefore, the glucuronidation pathway mechanistically influences the parent drug's activity by controlling its systemic concentration and duration of action. The rate and extent of this conjugation reaction are determining factors in the clearance of active methimazole, directly impacting its availability to the target enzyme in the thyroid gland.
| Research Area | Key Findings | Primary References |
|---|---|---|
| Influence on Parent Drug Activity | Glucuronidation is a key metabolic pathway that converts active methimazole into a more water-soluble, less active form, preparing it for excretion and thus modulating the parent drug's duration of action. | nih.gove-cmh.org |
| Contribution to Metabolic Burden | Methimazole is metabolized by UGT enzymes, a major Phase II pathway. The parent drug can directly induce specific UGT isoforms (phenol UGT), actively influencing its own metabolic clearance. | nih.govnih.gov |
Unanswered Questions and Future Research Trajectories
Detailed Fate and Further Transformations of the Glucuronide
The definitive fate of this compound following its formation is not fully elucidated. After its synthesis by UGT enzymes, the now hydrophilic metabolite is primed for elimination. e-cmh.orgnih.gov The primary route for the excretion of methimazole and its metabolites is via the kidneys into the urine. nih.gov However, a significant unanswered question is the extent to which this glucuronide is excreted into the bile. nih.gov
Future research should focus on comprehensively mapping the excretion pathways of this specific metabolite. A critical area of investigation is the potential for enterohepatic recirculation, a process where a biliary-excreted glucuronide could be hydrolyzed by enzymes from the gut microbiota, releasing the parent methimazole for potential reabsorption. nih.gov Understanding this possibility is crucial for a complete pharmacokinetic model. Furthermore, it remains to be determined if the glucuronide itself undergoes any further metabolic transformations before its final elimination from the body.
Identification of Novel Interaction Partners in Research Models
The most evident interaction partners for this compound are the UGT enzymes responsible for its creation. e-cmh.org Studies have specifically implicated phenol (B47542) UGT as an inducible partner for the parent drug in rat models. nih.gov Drawing parallels from the related antithyroid drug propylthiouracil, for which UGT1A9 has been identified as a key isoform, a future research trajectory would involve pinpointing the specific human UGT isoforms with the highest affinity for methimazole. mdpi.com
Beyond synthesis, the efflux transporters that shuttle the newly formed glucuronide out of the cell are critical, yet currently unidentified, interaction partners. nih.gov Future studies utilizing research models such as human liver microsomes or animal models could employ proteomic techniques or affinity-based assays to identify these transporters (e.g., members of the MRP or BCRP families). nih.govnih.gov Identifying these partners is essential for understanding the mechanisms that govern the metabolite's distribution and elimination.
Development of Advanced Synthetic Routes
The production of pure this compound for use as an analytical standard and for detailed toxicological or pharmacological studies is a significant challenge that requires advanced synthetic strategies. hyphadiscovery.comnih.gov
Two principal routes are utilized for generating such metabolites:
Chemical Synthesis : This approach often relies on late-stage glucuronidation of the parent molecule. However, these reactions can be complex, often suffering from issues with stability and the formation of unwanted side products, necessitating the use of mild deprotection conditions. hyphadiscovery.comnih.gov
Microbial Biotransformation : This method has emerged as a powerful alternative. hyphadiscovery.com It involves screening a panel of microorganisms for their ability to convert methimazole into its glucuronide metabolite. hyphadiscovery.com Selected microbes can then be used in larger-scale fermentation processes to yield substantial quantities (milligram to gram amounts) of the pure metabolite, which would be otherwise difficult to obtain. hyphadiscovery.comhyphadiscovery.com This biological synthesis route often proves more efficient and scalable for complex glucuronides.
Conclusion
Summary of Current Research Understanding
Methimazole (B1676384) Thio-beta-D-glucuronide is primarily recognized as a significant metabolite of methimazole, an antithyroid thioamide drug. nih.govchemicalbook.com Current research confirms that the formation of this compound occurs via glucuronidation, a crucial Phase II metabolic process that conjugates methimazole with glucuronic acid, thereby increasing its water solubility and facilitating its excretion from the body. nih.govyoutube.com In animal models, specifically rats, this glucuronide has been identified as the major metabolite found in both urine and bile, accounting for a substantial portion of the administered methimazole dose. nih.gov
Broader Implications for Xenobiotic Conjugation Research
The study of Methimazole Thio-beta-D-glucuronide provides valuable insights into the broader field of xenobiotic metabolism, particularly the conjugation of sulfur-containing compounds. Xenobiotic metabolism is a fundamental defense mechanism in which foreign substances like drugs and pollutants are chemically altered for detoxification and elimination. youtube.comyoutube.comyoutube.com This process typically occurs in two phases: Phase I introduces or exposes functional groups, and Phase II involves conjugation with endogenous molecules to increase hydrophilicity. youtube.comyoutube.com
Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is one of the most important Phase II pathways. nih.govyoutube.com While O- and N-glucuronidation are common, S-glucuronidation, as seen with methimazole, is a less-studied but critical pathway for thioamide drugs and other sulfur-containing xenobiotics. Understanding the formation of this compound helps elucidate the substrate specificity and enzymatic mechanisms of the UGTs involved in S-conjugation. This knowledge is transferable to predicting the metabolic fate of other therapeutic agents and environmental chemicals that possess a thiol or thione group, contributing to more accurate models of drug metabolism and toxicity assessment. xenotech.com
Future Prospects in Chemical Biology and Metabolism Studies
Future research on this compound is poised to advance several areas of chemical biology and metabolism. A key area of investigation will be the precise identification of the specific human UGT isoforms responsible for its formation. nih.gov Pinpointing these enzymes will allow for a better understanding of inter-individual variability in methimazole metabolism, which can be influenced by genetic polymorphisms in UGT genes. nih.gov
Further exploration into the biological activity of the glucuronide metabolite is warranted. Validating its potential to inhibit thyroid peroxidase in human systems could alter the current understanding of methimazole's pharmacodynamics, suggesting that the metabolite contributes directly to the drug's therapeutic action. nih.gov Additionally, comparative metabolism studies between humans and various animal models are needed to clarify species-specific differences in methimazole glucuronidation, which is crucial for the preclinical development and toxicological screening of new thioamide-based drugs. nih.gov The use of advanced analytical techniques will be essential for quantifying the metabolite in complex biological matrices and exploring its role in both therapeutic efficacy and potential idiosyncratic toxicities. d-nb.info
Q & A
Q. What are the established synthetic pathways for producing thio-beta-D-glucuronide derivatives like Methimazole Thio-beta-D-glucuronide?
Synthesis typically involves phase-transfer catalysis under alkaline conditions. For example, halogenated methimazole intermediates (e.g., 1-methyl-2-thioimidazole derivatives) are reacted with activated glucuronic acid precursors (e.g., methyl 2,3,4-tri-O-acetyl-beta-D-glucuronate) in methylene chloride with a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction requires precise stoichiometric control and purification via column chromatography to isolate the glucuronide conjugate .
Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?
Reverse-phase HPLC coupled with UV detection (λ = 254 nm) is widely used. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) in negative ion mode is preferred. Sample preparation should include enzymatic deconjugation (e.g., β-glucuronidase treatment) to differentiate free methimazole from its glucuronide metabolite. Method validation must assess matrix effects, recovery rates (>85%), and limit of quantification (LOQ ≤ 10 ng/mL) .
Advanced Research Questions
Q. How do conflicting data on this compound’s metabolic stability arise, and how can they be resolved experimentally?
Discrepancies often stem from interspecies differences in UDP-glucuronosyltransferase (UGT) isoforms. For example, rat hepatocytes show higher glucuronidation rates than human microsomes due to UGT1A1 dominance. To address this:
Q. What experimental designs minimize confounding effects when studying this compound’s dual role as a thyroid inhibitor and potential hepatotoxin?
- Dose stratification : Use low doses (0.1–1 mg/kg) to isolate thyroid effects (TSH suppression) and higher doses (>5 mg/kg) to assess hepatotoxicity (ALT/AST elevation) .
- Time-course analysis : Collect plasma at 0, 2, 6, and 24 hours post-administration to distinguish acute glucuronide formation from cumulative toxicity.
- Rescue experiments : Co-administer thyroxine (T4) to confirm thyroid-specific effects vs. direct tissue damage .
Q. How can researchers address variability in this compound’s pharmacokinetics due to enterohepatic recirculation?
- Use bile duct-cannulated rodent models to quantify biliary excretion rates.
- Administer cholestyramine (a bile acid sequestrant) to interrupt recirculation and measure changes in plasma half-life .
- Simulate recirculation dynamics using physiologically based pharmacokinetic (PBPK) modeling .
Methodological Challenges and Solutions
Q. What are the pitfalls in using this compound as a biomarker for thyroid dysfunction in longitudinal studies?
- Interference from endogenous glucuronides : Normalize data to creatinine or use isotope-labeled internal standards (e.g., deuterated methimazole glucuronide) .
- Diurnal variation : Standardize sample collection times and control for circadian rhythms in UGT activity .
Q. How can in vitro-in vivo extrapolation (IVIVE) be improved for predicting this compound clearance?
- Incorporate tissue-specific scaling factors for UGT expression (e.g., hepatic vs. renal glucuronidation).
- Use microsomal binding corrections and account for non-enzymatic degradation at physiological pH .
Data Contradiction Analysis
Q. Why do some studies report negligible neurotoxicity for this compound, while others indicate olfactory epithelial damage?
- Route-dependent effects : Intranasal administration in rodent models (e.g., methimazole-induced olfactory sensory neuron loss) directly exposes tissues, unlike systemic dosing .
- Species-specific sensitivity : Zebrafish studies show thyroid-axis disruption without neurotoxicity, whereas murine models highlight olfactory damage due to local bioactivation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
